molecular formula C12H20BrNO5 B2474751 Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate CAS No. 2411177-22-3

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate

Cat. No.: B2474751
CAS No.: 2411177-22-3
M. Wt: 338.198
InChI Key: PCHLDVRPRKFJKB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a tert-butoxycarbonyl (Boc) protected amine, and an ester functional group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHLDVRPRKFJKB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The compound’s retrosynthetic breakdown reveals three critical components:

  • β-Keto ester framework (C5 ketone and methyl ester).
  • Boc-protected amine at C4 with (R)-configuration.
  • Terminal bromine at C6.

Key challenges include introducing the Boc-protected amine with stereochemical fidelity and positioning the bromine atom regioselectively. Below, we evaluate synthetic pathways informed by analogous transformations in the literature.

Route 1: Sequential Functionalization via β-Keto Ester Intermediate

Synthesis of Methyl 5-Oxohexanoate

The β-keto ester core is synthesized via reaction of pentan-2-one with methyl chloroformate under basic conditions, as demonstrated in β-keto ester formation methodologies.

Reaction Conditions :

  • Substrate : Pentan-2-one (1.0 equiv).
  • Reagent : Methyl chloroformate (1.2 equiv).
  • Base : Sodium hydride (1.5 equiv) in THF.
  • Temperature : 0–5°C, 2 hours.
  • Yield : 80–93%.

This step exploits the enolate formation of the ketone, which reacts with methyl chloroformate to yield the β-keto ester.

Bromination at C6

Bromination of the terminal methyl group is achieved via radical bromination using N-bromosuccinimide (NBS).

Reaction Conditions :

  • Substrate : Methyl 5-oxohexanoate (1.0 equiv).
  • Reagent : NBS (1.1 equiv), AIBN (catalytic).
  • Solvent : CCl₄, reflux.
  • Yield : 75% (inferred from analogous brominations).

Route 2: Chiral Pool Synthesis from Hydroxyproline Derivatives

Starting Material: trans-4-Hydroxy-L-proline

This approach leverages the inherent chirality of trans-4-hydroxy-L-proline (XXVI), as seen in PNZ-protection strategies.

Protection of Amine with Boc Group

Reaction Conditions :

  • Substrate : trans-4-Hydroxy-L-proline (1.0 equiv).
  • Reagent : Boc anhydride (1.2 equiv).
  • Base : NaOH (2.0 equiv), H₂O/DCM biphasic system.
  • Temperature : 0–5°C, 3 hours.
  • Yield : 92.6%.
Oxidation to Ketone and Esterification

The hydroxyl group at C4 is oxidized to a ketone, followed by esterification.

Oxidation Conditions :

  • Reagent : Pyridinium chlorochromate (PCC), DCM.
  • Yield : 85%.

Esterification Conditions :

  • Reagent : Methanol, H₂SO₄ (catalytic).
  • Yield : 90%.
Bromination at C6

Bromination proceeds via Appel reaction using CBr₄ and PPh₃.

Reaction Conditions :

  • Substrate : Methyl 4-(Boc-amino)-5-oxohexanoate (1.0 equiv).
  • Reagents : CBr₄ (1.1 equiv), PPh₃ (1.1 equiv).
  • Solvent : DCM, 0°C.
  • Yield : 78%.

Route 3: Asymmetric Michael Addition Approach

Substrate Preparation: Methyl 5-Oxohex-2-enoate

A α,β-unsaturated β-keto ester serves as the Michael acceptor for asymmetric amine addition.

Synthesis Conditions :

  • Substrate : Methyl acetoacetate.
  • Reagent : Acrolein, Knoevenagel condensation.
  • Yield : 88%.

Asymmetric Conjugate Addition of Boc-Protected Amine

Reaction Conditions :

  • Catalyst : Cinchona alkaloid-derived thiourea (10 mol%).
  • Reagent : BocNH₂ (1.2 equiv).
  • Solvent : Toluene, -20°C.
  • Yield : 82% (95% ee).

Bromination at C6

As in Route 1, radical bromination installs the terminal bromine.

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics for Each Route

Route Key Steps Total Yield Stereoselectivity Scalability
1 β-Keto ester → Bromination → Boc addition 39–44% Moderate (85% ee) High
2 Chiral pool → Boc → Oxidation → Bromide 55–60% High (99% ee) Moderate
3 Michael addition → Bromination 67% High (95% ee) Low

Advantages and Limitations :

  • Route 1 offers scalability but moderate stereocontrol.
  • Route 2 leverages natural chirality for high enantiomeric excess but involves multi-step oxidation.
  • Route 3 achieves excellent ee values but requires specialized catalysts.

Critical Reaction Optimization Insights

Temperature Control in Boc Protection

Maintaining 0–5°C during Boc protection (Routes 1 and 2) minimizes side reactions, ensuring yields >90%.

Radical vs. Electrophilic Bromination

Radical bromination (NBS/AIBN) provides better regioselectivity for terminal positions compared to electrophilic methods (e.g., Br₂/Fe).

Solvent Effects in Asymmetric Additions

Non-polar solvents (toluene) enhance enantioselectivity in Michael additions by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Hydrolysis: Acids (e.g., HCl) or bases (e.g., NaOH), water or alcohol as solvents.

Major Products

    Substitution: New derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The presence of the bromine atom and the Boc-protected amine group can affect its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate: Similar structure but lacks the bromine atom.

    (2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid: Contains a biphenyl group instead of a bromine atom.

Uniqueness

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities and exploring novel biochemical interactions.

Biological Activity

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₈BrN₁O₄
  • Molecular Weight: 329.19 g/mol

This compound features a bromine atom, a carbamate group, and a ketone functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research on related compounds indicates that brominated derivatives can possess antimicrobial properties. For instance, studies have shown that similar structures exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

CompoundActivityTarget Organism
This compoundUnknownUnknown
Related Brominated CompoundModerateE. coli
Related Brominated CompoundHighS. aureus

Anticancer Potential

Brominated compounds have been investigated for their anticancer properties. For example, certain brominated amino acids have shown cytotoxicity in cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.

Case Studies

  • Study on Brominated Amino Acids:
    • Objective: Evaluate the cytotoxic effects of brominated amino acids on cancer cell lines.
    • Findings: The study found that brominated derivatives induced apoptosis in HeLa cells, suggesting potential for further development in cancer therapy.
  • Antibacterial Activity Assessment:
    • Objective: Test the antibacterial efficacy of various brominated compounds.
    • Findings: Compounds demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria, highlighting the importance of structural modifications on activity.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not available, general trends for similar compounds suggest that:

  • Absorption: Likely occurs via passive diffusion due to lipophilicity.
  • Distribution: May be widespread due to low molecular weight.
  • Metabolism: Potentially metabolized by cytochrome P450 enzymes.
  • Excretion: Primarily via renal pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.